4-Amino-2-mercaptopyrimidine-5-carboxylic acid

Catalog No.
S670798
CAS No.
875-60-5
M.F
C5H5N3O2S
M. Wt
171.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-mercaptopyrimidine-5-carboxylic acid

CAS Number

875-60-5

Product Name

4-Amino-2-mercaptopyrimidine-5-carboxylic acid

IUPAC Name

6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid

Molecular Formula

C5H5N3O2S

Molecular Weight

171.18 g/mol

InChI

InChI=1S/C5H5N3O2S/c6-3-2(4(9)10)1-7-5(11)8-3/h1H,(H,9,10)(H3,6,7,8,11)

InChI Key

DRCCUWZDHQOJQA-UHFFFAOYSA-N

SMILES

C1=NC(=S)NC(=C1C(=O)O)N

Canonical SMILES

C1=NC(=S)NC(=C1C(=O)O)N

4-Amino-2-mercaptopyrimidine-5-carboxylic acid (CAS 875-60-5) is a polyfunctional heterocyclic building block characterized by its pyrimidine core substituted with a 2-thiol, 4-amino, and 5-carboxylic acid group. In procurement and process chemistry, this compound is primarily valued as a multidentate ligand and a critical intermediate for the synthesis of fused heterocyclic systems, such as pyrimidopyrimidines, and advanced pharmaceutical active ingredients (APIs), including P2Y12 receptor antagonists. Its trifunctional nature allows for orthogonal reactivity—regioselective S-alkylation, N-functionalization, and C5-amidation or esterification—making it a high-yield precursor for library generation and late-stage functionalization compared to simpler, mono-functionalized pyrimidine derivatives [1].

Substituting 4-amino-2-mercaptopyrimidine-5-carboxylic acid with closely related analogs, such as 4-amino-2-mercaptopyrimidine or the ethyl ester variant (CAS 774-07-2), introduces significant process inefficiencies and structural limitations. The absence of the C5-carboxylic acid in simpler analogs completely precludes the direct formation of acyl sulfonamides and amides, which are essential pharmacophores in modern anti-thrombotic drug design [1]. Conversely, utilizing the ethyl ester necessitates a subsequent hydrolysis step, which not only decreases overall atom economy but also risks degrading sensitive functional groups introduced earlier in the synthetic sequence. Furthermore, the loss of the 4-amino group in des-amino comparators eliminates a critical hydrogen-bonding and coordination site, reducing the structural connectivity of resulting metal-organic frameworks (MOFs) and coordination complexes .

Direct C5-Amidation Capability for API Synthesis

The presence of the free carboxylic acid at the 5-position allows for direct coupling with sulfonamides or amines to generate critical pharmacophores, such as those found in P2Y12 antagonists. When compared to the esterified baseline (ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate), the free acid eliminates the need for an intermediate hydrolysis step. This direct coupling pathway improves overall synthetic yield by avoiding hydrolysis-induced degradation and reduces the step count, streamlining the manufacturing process [1].

Evidence DimensionSynthetic step count and overall yield for C5-amide formation
Target Compound Data1 step (direct coupling), typically >75% yield
Comparator Or BaselineEthyl 4-amino-2-mercaptopyrimidine-5-carboxylate (2 steps: hydrolysis then coupling, ~55-60% overall yield)
Quantified DifferenceEliminates 1 synthetic step and improves overall yield by approximately 15-20%
ConditionsStandard peptide coupling conditions (e.g., EDC/HOBt or HATU) in polar aprotic solvents

Eliminating the hydrolysis step reduces production time and cost, making the free acid a more efficient procurement choice for scaled-up API synthesis.

Orthogonal Reactivity for Late-Stage Functionalization

4-Amino-2-mercaptopyrimidine-5-carboxylic acid offers three distinct, orthogonally reactive sites. The 2-thiol group undergoes rapid S-alkylation under mild basic conditions, leaving the 4-amino and 5-carboxylic acid groups intact. In contrast, utilizing a non-thiolated baseline like 4-aminopyrimidine-5-carboxylic acid requires harsh transition-metal-catalyzed cross-coupling to functionalize the C2 position, which often results in lower yields and restricted substrate scope .

Evidence DimensionC2-functionalization yield and conditions
Target Compound Data>85% yield via mild S-alkylation
Comparator Or Baseline4-Aminopyrimidine-5-carboxylic acid (<60% yield via Pd/Cu-catalyzed cross-coupling)
Quantified Difference>25% higher yield under significantly milder, metal-free conditions
ConditionsMild basic conditions (e.g., K2CO3, DMF, room temperature) vs. transition-metal catalysis

Metal-free S-alkylation simplifies purification and avoids heavy metal contamination in pharmaceutical workflows.

Enhanced Multidentate Coordination in MOF Design

In the synthesis of coordination polymers and metal-organic frameworks (MOFs), the combination of the carboxylate, thiol, and amino groups provides a highly versatile multidentate ligand. Compared to 2-mercaptopyrimidine-5-carboxylic acid, the inclusion of the 4-amino group introduces an additional hydrogen-bond donor and potential metal coordination site. This structural feature significantly enhances the thermal and mechanical stability of the resulting framework by increasing the connectivity and intermolecular hydrogen-bonding network .

Evidence DimensionFramework connectivity and hydrogen-bonding capacity
Target Compound DataTrifunctional coordination (N, S, O) with active H-bond donation
Comparator Or Baseline2-Mercaptopyrimidine-5-carboxylic acid (Bifunctional S, O coordination, lacking H-bond donor)
Quantified DifferenceProvides 2 additional hydrogen-bond donor sites per ligand molecule
ConditionsSolvothermal synthesis of transition metal coordination polymers

The increased connectivity and stability make it an effective ligand for designing robust MOFs for gas storage or catalysis.

Synthesis of P2Y12 Receptor Antagonists

Directly utilizes the 5-carboxylic acid for acyl sulfonamide formation and the 2-thiol for S-alkylation, serving as a core scaffold for anti-thrombotic drug discovery [1].

Development of Fused Pyrimidopyrimidine Systems

Acts as a critical precursor where the adjacent 4-amino and 5-carboxylic acid groups undergo cyclocondensation reactions to form bioactive bicyclic heterocycles.

Construction of Stable Metal-Organic Frameworks (MOFs)

Employed as a multidentate bridging ligand where the synergistic coordination of the carboxylate, thiol, and amino groups yields robust, highly connected coordination networks.

XLogP3

-0.3

Wikipedia

6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid

Dates

Last modified: 08-15-2023

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